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Manganese acetylacetonate

Cat. No.: B7756895
M. Wt: 253.15 g/mol
InChI Key: ZQZQURFYFJBOCE-FDGPNNRMSA-L
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Description

Early Recognition as Coordination Compounds

Manganese acetylacetonate (B107027) is recognized as a coordination complex formed between manganese ions and the acetylacetonate anion (CH₃COCHCOCH₃)⁻. quora.com The acetylacetonate anion acts as a bidentate ligand, meaning it binds to the central manganese ion through two of its oxygen atoms, forming a stable six-membered chelate ring. quora.comhep.com.cn This class of metal complexes, known as metal acetylacetonates (B15086760), were among the first to be identified as what are now understood to be coordination compounds. researchgate.net

The manganese ion in these complexes can exist in different oxidation states, primarily as Mn(II) and Mn(III), leading to the formation of Manganese(II) acetylacetonate and Manganese(III) acetylacetonate, respectively. quora.com The nature of the bonding and the geometry of these complexes have been the subject of numerous studies. For instance, Manganese(III) acetylacetonate typically exhibits a distorted octahedral geometry, a phenomenon attributed to the Jahn-Teller effect. researchgate.net The study of such complexes, including their synthesis and characterization, has contributed significantly to the foundational understanding of coordination chemistry. hep.com.cnresearchgate.net

The synthesis of these compounds can be achieved through various methods. For example, Manganese(III) acetylacetonate can be prepared by the reaction of potassium permanganate (B83412) with acetylacetone (B45752). up.pt Another common method involves the reaction of a manganese salt, like manganese(II) chloride, with acetylacetone in the presence of a base. psu.edu The resulting compounds are typically crystalline solids with characteristic colors—Manganese(II) acetylacetonate is often described as a pink or pale red solid, while Manganese(III) acetylacetonate forms dark brown-black crystals. up.ptontosight.ai

Historical Significance in Isotope Separation Research

Metal acetylacetonates, including manganese acetylacetonate, garnered significant interest during World War II for their potential application in the separation of isotopes. researchgate.net The unexpected volatility of these compounds was a key property that led to their investigation for this purpose, particularly in the context of uranium isotope separation. researchgate.net While the large-scale separation of uranium isotopes for the Manhattan Project ultimately relied on methods like gaseous diffusion of uranium hexafluoride, the exploration of volatile metal compounds represents an important, albeit less prominent, avenue of research during that era.

The volatility of certain metal acetylacetonates makes them amenable to processes that involve a gaseous phase, which can be exploited for isotope separation based on the slight mass differences between isotopes. hep.com.cn Although detailed historical records of extensive use of this compound for this specific purpose are not widespread, its investigation highlights the early scientific efforts to explore various chemical and physical methods for isotope enrichment.

Properties of Manganese Acetylacetonates

Below are interactive data tables summarizing the key properties of Manganese(II) acetylacetonate and Manganese(III) acetylacetonate.

Manganese(II) acetylacetonate

PropertyValue
Chemical Formula C₁₀H₁₄MnO₄
Molecular Weight 253.15 g/mol
Appearance Pink or pale red crystalline solid
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane
Geometry Distorted octahedral

Manganese(III) acetylacetonate

PropertyValue
Chemical Formula C₁₅H₂₁MnO₆
Molecular Weight 352.26 g/mol
Appearance Dark brown-black shiny crystals
Synthesis Reaction of potassium permanganate with acetylacetone
Structure Tetragonally distorted MnO₆ octahedron

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14MnO4 B7756895 Manganese acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

manganese(2+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZQZQURFYFJBOCE-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14MnO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

17272-66-1 (Parent)
Record name Manganese acetylacetonate
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DSSTOX Substance ID

DTXSID30904284
Record name Manganese acetylacetonate
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Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name Manganese(II) acetylacetonate
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CAS No.

14024-58-9
Record name Manganese acetylacetonate
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Record name Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Manganese acetylacetonate
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Record name Bis(pentane-2,4-dionato-O,O')manganese
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Synthesis Methodologies and Advanced Preparative Routes for Manganese Acetylacetonate Complexes

Conventional Synthesis Protocols

Conventional synthesis of manganese acetylacetonate (B107027) complexes is typically achieved through straightforward reactions involving manganese salts and acetylacetone (B45752), often with subsequent oxidation to achieve the Mn(III) state.

Synthesis of Manganese(II) Acetylacetonate

The creation of manganese(II) acetylacetonate, often in the form of a mixed ligand complex, serves as a foundational method. A typical synthesis involves the reaction of a manganese(II) salt, such as manganese(II) chloride tetrahydrate, with acetylacetone and another ligand like ethylenediamine (B42938) in a methanolic solution. psu.eduresearchgate.net The process is facilitated by the addition of a base, like sodium hydroxide (B78521), and heating to yield the desired complex. psu.edu The resulting manganese(II) complex, for instance [Mn(acac)(en)Cl2], often appears as a pale yellow solid. psu.eduresearchgate.net This complex demonstrates solubility in polar solvents like water, methanol, and ethanol (B145695), but is insoluble in nonpolar solvents such as chloroform (B151607) and petroleum ether. psu.eduresearchgate.net The anhydrous form of the simpler manganese(II) acetylacetonate, Mn(acac)₂, is a tan solid that can be obtained by drying its yellow dihydrate, Mn(acac)₂(H₂O)₂. wikipedia.org

Table 1: Synthesis of a Mixed-Ligand Manganese(II) Acetylacetonate Complex

Step Procedure Observation
1 Dissolve Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) in methanol. A solution is formed.
2 Add acetylacetone and ethylenediamine to the solution and stir. The solution turns pale yellow.
3 Add a few drops of aqueous sodium hydroxide solution while heating and stirring for 30 minutes. The reaction proceeds to form the complex.
4 Allow the resulting yellow solution to evaporate. A pale yellow solid of the complex is obtained.

Data derived from research on the synthesis of acetylacetonato, ethylenediamine manganese (II) complex. psu.eduresearchgate.net

Synthesis of Manganese(III) Acetylacetonate via Oxidation

The synthesis of the more stable tris(acetylacetonato)manganese(III), or Mn(acac)₃, is a common laboratory procedure that involves the oxidation of a manganese(II) precursor. blogspot.com The process typically starts with a manganese(II) salt, like manganese(II) chloride, dissolved in water. blogspot.commagritek.com Acetylacetone is added to this solution, followed by an oxidizing agent. blogspot.com Potassium permanganate (B83412) (KMnO₄) is frequently used for this oxidation step, where it oxidizes Mn(II) to Mn(III). blogspot.comhep.com.cnyoutube.com

To facilitate the reaction and maintain the appropriate pH, a buffer such as sodium acetate (B1210297) is added. blogspot.commagritek.com The deprotonation of acetylacetone, which is necessary for it to act as a ligand, releases protons; the acetate ions neutralize this acid, maintaining the solution's acidity around pH 5. blogspot.comyoutube.com The mixture is then heated, typically to about 60-70°C, to promote the formation of the complex. blogspot.commagritek.com Upon cooling, the dark, shiny crystals of Mn(acac)₃ precipitate out of the solution and can be collected by filtration. blogspot.comhep.com.cn This method represents a comproportionation reaction, where Mn(II) reacts with Mn(VII) from the permanganate to yield the Mn(III) product. wikipedia.org

Table 2: Typical Reagents for Oxidation Synthesis of Mn(acac)₃

Reagent Role
Manganese(II) chloride (MnCl₂·4H₂O) Source of Manganese(II) ions
Acetylacetone (acacH) Ligand
Potassium permanganate (KMnO₄) Oxidizing Agent (oxidizes Mn²⁺ to Mn³⁺)
Sodium acetate (CH₃COONa) Buffer (maintains pH)

This table summarizes the roles of the primary chemicals used in the conventional oxidation synthesis of Manganese(III) acetylacetonate. blogspot.commagritek.comyoutube.com

Green Chemistry Approaches for Manganese Acetylacetonate Nanoparticles

In an effort to develop more environmentally friendly synthetic methods, green chemistry principles have been applied to the production of manganese(III) acetylacetonate nanoparticles. hep.com.cnresearchgate.netresearchgate.net This approach avoids the use of hazardous solvents and materials, relying instead on water as the reaction medium. hep.com.cn In a typical green synthesis, potassium permanganate (KMnO₄) is dissolved in distilled water. hep.com.cnhep.com.cn Acetylacetone is then added directly to this aqueous solution. hep.com.cnup.pt

This method leverages KMnO₄ as the sole manganese source, which also acts as a powerful oxidizing agent. hep.com.cn The reaction proceeds via the hydrolysis of KMnO₄ followed by its reaction with acetylacetone, precipitating Mn(acac)₃ nanoparticles directly from the aqueous solution. hep.com.cnresearchgate.net Since the product is insoluble in water, it can be easily separated by simple filtration, which is a significant advantage over traditional methods that require extensive washing and purification steps to remove byproducts like sodium acetate. hep.com.cn Researchers have optimized this process, finding that a molar ratio of 7:1 of acetylacetone to KMnO₄ at a temperature of 75°C for 60 minutes can yield a conversion rate of about 98%. hep.com.cnresearchgate.netresearchgate.net The resulting nanoparticles have been characterized with diameters of approximately 146 nm. hep.com.cnresearchgate.netresearchgate.net

Control over Nanoparticle Characteristics from Acetylacetonate Precursors

The characteristics of nanoparticles, such as size, shape, and crystallinity, can be precisely controlled by manipulating various reaction parameters when using acetylacetonate precursors. nih.govrsc.org The thermal decomposition of manganese(II) acetylacetonate is a method used to produce manganese oxide (MnO) nanoparticles. nih.gov In this process, automated and precise control over the temperature profile is crucial as it directly influences the resulting nanoparticle size and chemical composition. nih.gov

While much of the detailed research has been on other metal oxides, the principles are broadly applicable. For instance, in the synthesis of iron oxide nanoparticles from iron(III) acetylacetonate, factors such as the precursor concentration, the type of solvent, and the surfactants used are all critical in determining the final nanoparticle morphology, size, and dispersity. rsc.orgresearchgate.net The choice of precursor ligation can also have a strong impact; studies have shown that even small amounts of acetylacetonate ligation on an iron oleate (B1233923) precursor can lead to different crystalline structures. acs.org It is suggested that acetylacetonate ligands can influence the reduction potential of the metal center, thereby affecting the growth and structure of the nanocrystals. acs.org The concentration of the acetylacetonate precursor itself is a key parameter for tuning nanoparticle size, as it affects the nucleation rate according to the LaMer model of nanoparticle formation and growth. rsc.org

Solvate Formation and Crystallization Processes

The crystallization of this compound can be influenced by the solvent used, sometimes leading to the formation of solvates. vsu.ru A solvate is a complex where a molecule of the solvent is incorporated into the crystal lattice of the solute. It has been observed that during the recrystallization of manganese(III) acetylacetonate from chloroform, a solvate with the composition Mn(acac)₃·2CHCl₃ is formed. vsu.ru The formation of this solvate can be detected using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows a shift in the absorption band of the C-H bond in chloroform. vsu.ru Understanding the formation and composition of such solvates is important as it can affect the structure and properties of the final crystalline product. vsu.ru

The interaction of Mn(acac)₃ with surfaces can also be considered a form of adduct or solvate formation. When Mn(acac)₃ is deposited onto a γ-alumina support from a toluene (B28343) solution, it interacts with the surface hydroxyl groups. researchgate.net This interaction occurs through the substitution of one or more acetylacetonate ligands with the oxygen atoms from the support's surface, leading to the formation of surface-bound Mn(acac)₃₋ₓ species. researchgate.net Challenges in the crystallization and structural determination of Mn(acac)₃ have also been noted, with some studies finding that the vapor of Mn(acac)₃ can contain a significant amount of acetylacetone due to partial thermal decomposition even at moderate temperatures. researchgate.net

Advanced Structural and Electronic Characterization of Manganese Acetylacetonate Complexes

Geometrical Distortions and Isomerism in Manganese(III) Acetylacetonate (B107027)

The structure of manganese(III) acetylacetonate is not a perfect octahedron but is subject to significant geometrical distortions, leading to various isomers and crystalline forms.

Jahn-Teller Effect and Distorted Octahedral Geometries

This distortion in Mn(acac)₃ typically manifests as a tetragonal distortion, where the molecule either elongates or compresses along one of its axes. wikipedia.orgumb.edu The two most common forms are:

Tetragonal Elongation: Two trans Mn-O bonds are longer than the other four equatorial bonds. For instance, two Mn-O bonds might be around 2.12 Å, while the other four are approximately 1.93 Å. wikipedia.org

Tetragonal Compression: Two trans Mn-O bonds are shorter than the other four equatorial bonds. An example would be two Mn-O bonds at 1.95 Å and the other four at 2.00 Å. wikipedia.org

High-frequency and high-field electron paramagnetic resonance (HFEPR) spectroscopy studies on frozen solutions of Mn(acac)₃ suggest that axial elongation is the "natural" form of the Jahn-Teller distortion for octahedral high-spin d⁴ ions, free from crystal packing effects. up.ac.za The less common compressed form is thought to arise from influences within the crystal lattice. up.ac.za

Identification and Characterization of Crystalline Forms and Phase Transitions

Solid-state studies have revealed that Mn(acac)₃ is polymorphic, existing in several different crystalline forms, designated as α, β, γ, δ, and ε. researchgate.net These different forms exhibit variations in their Jahn-Teller distortions, including tetragonal compression (β form), tetragonal elongation (γ form), and orthorhombic distortion. researchgate.net

Interestingly, temperature-dependent phase transitions have been observed. For example, cooling the δ form to 100 K induces an irreversible solid-solid phase transition to the ε form. acs.org This highlights the complex interplay between the intrinsic electronic effects of the Jahn-Teller distortion and the external forces of crystal packing in determining the final solid-state structure. acs.org The discovery of new crystalline forms, such as the δ and ε phases, underscores that even well-studied complexes can yield new structural information with advanced characterization techniques. acs.org

Gas-Phase Structural Determination via Electron Diffraction

To isolate the molecule from intermolecular forces present in the solid state, gas-phase electron diffraction (GED) has been employed to determine the structure of Mn(acac)₃. researchgate.netzendy.io These studies, conducted at 125(5) °C, confirmed the presence of a static Jahn-Teller effect even in the absence of a crystal lattice. researchgate.net

The gas-phase structure of Mn(acac)₃ was determined to be a single conformer with C₂ symmetry, characterized by a tetragonally elongated MnO₆ octahedron. researchgate.netzendy.io This experiment revealed three distinct Mn-O bond distances of 2.157(16) Å, 1.946(5) Å, and 1.932(5) Å. researchgate.netzendy.io Notably, the six-membered chelate rings were found to be essentially planar in the gas phase, a feature that can be distorted in the solid state due to packing effects. researchgate.netnih.gov

ParameterGas-Phase (GED)Solid-State (Tetragonal Elongation)Solid-State (Tetragonal Compression)
Mn-O bond lengths (Å) 2.157(16), 1.946(5), 1.932(5) researchgate.net~2.12 (axial), ~1.93 (equatorial) wikipedia.org~1.95 (axial), ~2.00 (equatorial) wikipedia.org
Symmetry C₂ researchgate.net--
Chelate Ring Planarity Essentially planar researchgate.netCan be distortedCan be distorted

Electronic Structure and Spin State Investigations

The electronic properties of manganese acetylacetonate are intrinsically linked to its structure and are actively investigated using various spectroscopic techniques.

X-ray Absorption Spectroscopy for Oxidation State and Electronic Configuration

X-ray absorption spectroscopy (XAS) is a powerful tool for probing the electronic structure of metal complexes, providing information on the oxidation state and electronic configuration of the central metal ion. nih.govdiva-portal.org Studies on gas-phase cationic this compound complexes, Mn(acac)ₙ⁺ (where n = 1-3), have provided detailed insights. nih.govacs.org

By analyzing the Mn L₂,₃ edges, researchers can determine the local electronic configuration of the manganese center. For Mn(acac)₃⁺, the electronic structure is consistent with a high-spin d⁴ configuration in a locally octahedral environment, with the orbitals grouped into t₂g and eₖ sets. nih.govresearchgate.net The energy separation between these orbitals, a measure of the crystal field splitting, has been determined to be approximately 1.6 eV in the cationic species. nih.govresearchgate.net

Furthermore, the L₃ excitation energy is a well-established indicator of the oxidation state. nih.govacs.org A linear relationship has been observed between the L₃ excitation energy and the formal oxidation state of manganese in these complexes, with a shift of approximately 1.9 eV per unit change in oxidation state. nih.govacs.org This technique not only confirms the oxidation state but also reveals the influence of the coordination environment on the electronic structure. nih.govuni-freiburg.de

ComplexMn Oxidation StateLocal Electronic Configuration
Mn(acac)₁⁺+23d⁵ nih.gov
Mn(acac)₂⁺+33d⁴ nih.gov
Mn(acac)₃⁺+43d³ nih.gov

Theoretical and Computational Studies

Theoretical and computational methods, such as Density Functional Theory (DFT), Restricted Active Space Second-Order Perturbation Theory (RASPT2), and multiconfigurational wave function theory, provide deep insights into the electronic structure of this compound complexes. nih.gov

Recent studies on gas-phase cationic this compound complexes, Mn(acac)₁₋₃⁺, have successfully utilized these methods to reproduce and interpret experimental X-ray absorption spectra. nih.govacs.orgosti.gov These computational approaches have been instrumental in determining ground-state electronic structures and extracting key parameters like crystal field strength and exchange coupling. nih.govosti.gov

For instance, RASPT2 calculations have been pivotal in identifying the ground state of Mn(acac)₂⁺ as a high-spin ⁵A (C₂) state, which corresponds to a +3 oxidation state for the manganese center. nih.govacs.org This finding is further supported by DFT and RAS Mulliken spin population analyses. nih.govacs.org The combination of these theoretical frameworks allows for a comprehensive understanding of the electronic configurations and the influence of the ligand field on the metal center. nih.gov

The application of these computational techniques extends to predicting structural geometries. For Mn(acac)₁⁺, DFT calculations predict a C₂ᵥ symmetry. acs.org In the case of Mn(acac)₂⁺, both square planar and slightly distorted square planar structures are found to be nearly degenerate in energy, highlighting the subtle energetic landscape of these complexes. nih.gov

Table 1: Theoretical and Computational Methodologies for this compound Analysis

Technique Application Key Findings Reference
DFT (B3LYP)Ground-state structure optimizationPredicted C₂ᵥ symmetry for Mn(acac)₁⁺. acs.org acs.org
RASPT2Electronic state determinationIdentified the ground state of Mn(acac)₂⁺ as a high-spin ⁵A (C₂) state. nih.govacs.org nih.govacs.org
Multiconfigurational Wave Function TheorySpectral simulationReproduced experimental X-ray absorption spectra of Mn(acac)₁₋₃⁺. nih.gov nih.gov
TD-DFTX-ray absorption spectra calculationCalculated oxygen and carbon K-edge XAS. diva-portal.org diva-portal.org
CASSCFWave function optimizationUsed to variationally optimize orbitals under the mean-field generated by the multiconfigurational wave function. uzh.ch uzh.ch

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to experimentally probe the structural and electronic properties of this compound complexes, providing data that complements and validates theoretical findings.

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like many manganese complexes. youtube.comyoutube.com High-frequency and -field EPR (HFEPR) spectroscopy performed on tris(2,4-pentanedionato)manganese(III), or Mn(acac)₃, has been used to investigate its Jahn-Teller distortion in both solid and solution states. nih.gov

Analysis of HFEPR data for frozen solutions of Mn(acac)₃ allowed for the extraction of crucial spin Hamiltonian parameters, with a determined D value of -4.52(2) cm⁻¹, indicating an axial (tetragonal) elongation. nih.gov This finding suggests that axial elongation is a common form of Jahn-Teller distortion for octahedral high-spin d⁴ ions like Mn(III). nih.gov Furthermore, parallel mode X-band EPR spectra of frozen solutions have shown resolved ⁵⁵Mn hyperfine coupling. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of this compound complexes. The IR spectra of transition metal tris(acetylacetonates), including Mn(acac)₃, have been analyzed to understand the coordination environment of the metal ion. researchgate.net Qualitative calculations using the Hartree-Fock-Roothaan method have shown that the coordination entity of the manganese complex is more significantly deformed compared to other transition metal acetylacetonates (B15086760) like vanadium. researchgate.net A correlation has been established between the experimental frequency of the Mn-O vibrations and their corresponding force constants. researchgate.net

In studies related to the application of manganese(III) acetylacetonate in paint formulations, time-resolved IR and Raman spectroscopy have been used to monitor the kinetics of the autoxidation process. mdpi.com Raman spectroscopy, in particular, revealed the development of bands at 3008 and 1656 cm⁻¹, corresponding to νₐ(cis-C=C–H) and ν(C=C) vibrations, respectively, providing insights into the cross-linking mechanism. mdpi.com The IR spectra of mixed-ligand complexes of Mn(III) with acetylacetone (B45752) and other ligands show characteristic bands for Mn-O vibrations at 417, 482, 613, 654, and 689 cm⁻¹, confirming the coordination of the acetylacetonate ligands. nih.gov

Table 2: Key Vibrational Frequencies in this compound Complexes

Complex Vibrational Mode Frequency (cm⁻¹) Spectroscopic Technique Reference
Mn(III) mixed-ligand complexν(Mn-O)417, 482, 613, 654, 689IR nih.gov
Mn/S471 formulationνₐ(cis-C=C–H)3008Raman mdpi.com
Mn/S471 formulationν(C=C)1656Raman mdpi.com

X-ray based techniques are fundamental for determining the crystalline structure and elemental composition of materials. X-ray Diffraction (XRD) analysis of manganese(III) acetylacetonate nanoparticles has been used to characterize their crystalline nature. hep.com.cn The XRD spectrum of as-prepared Mn(acac)₃ nanoparticles showed a major sharp peak corresponding to the main product, although it also indicated an amorphous state for the nano-molecules. hep.com.cn

Energy Dispersive X-ray Fluorescence (EDIX) is employed to measure the elemental analysis of Mn(acac)₃ crystal samples. hep.com.cn This technique complements XRD by confirming the presence and relative abundance of manganese and other elements in the synthesized product. hep.com.cn Furthermore, high-resolution X-ray fluorescence spectroscopy, specifically focusing on Kβ emission, has been shown to be sensitive to the oxidation and spin state of manganese in its complexes. uu.nl For high-spin Mn(II), Mn(III), and Mn(IV) complexes, the Kβ₁,₃ peak position shifts to lower energy as the oxidation state increases. uu.nl

Catalytic Applications of Manganese Acetylacetonate in Chemical Synthesis

Catalysis of Organic Reactions

Manganese(III) acetylacetonate (B107027) serves as a catalyst or co-catalyst in a variety of organic reactions. smolecule.com Its applications are extensive, ranging from oxidation and polymerization to more complex bond-forming reactions. The compound's catalytic activity is central to advancements in fine chemical synthesis and the development of novel materials. allgreenchems.comsmolecule.com

One of the most prominent applications of manganese acetylacetonate is in the catalysis of oxidation reactions. allgreenchems.com It is an effective catalyst for the oxidation of diverse organic substrates, such as alcohols, alkenes, and aromatic compounds. allgreenchems.com Under mild conditions, Mn(acac)₃ facilitates the oxidation of alcohols to their corresponding aldehydes or ketones, a critical transformation in the synthesis of fine chemicals. allgreenchems.com The compound's ability to activate oxygen and facilitate electron transfer processes underpins its potent oxidizing capabilities. allgreenchems.com The acetylacetonate ligand plays a crucial role by creating a stable coordination environment that facilitates the redox cycling between the Mn(III) and Mn(II) states. smolecule.com

Manganese(III) acetylacetonate is a known initiator for radical polymerizations. mdpi.com It can initiate the free-radical polymerization of various monomers, including methyl methacrylate and styrene. rsc.org Photolysis of Mn(acac)₃ generates acetylacetonyl radicals (acac·), which can initiate the polymerization process. rsc.org

Recent developments have highlighted its use in more controlled polymerization techniques. For instance, Mn(acac)₃ has been successfully employed as an initiator in reversible addition-fragmentation chain-transfer (RAFT) polymerizations. smolecule.com This method allows for the controlled synthesis of polymers like poly(vinyl acetate) with high chain-end fidelity (97%), even at low initiator concentrations. smolecule.comrsc.org Additionally, new amine-free and peroxide-free redox initiating systems have been developed using a combination of diphenylsilane as a reducing agent and Mn(acac)₃ as an oxidizing agent for (meth)acrylate polymerization under mild conditions. researchgate.net

In the petroleum industry, manganese-based catalysts are explored for enhancing heavy oil recovery through in situ combustion. mdpi.com Manganese(III) acetylacetonate has been studied for its catalytic performance in the oxidation of heavy oil. mdpi.comrepec.org During this process, the catalyst influences both the low-temperature oxidation (LTO) and high-temperature oxidation (HTO) phases. mdpi.comrepec.org

Differential scanning calorimetry (DSC) analysis has shown that Mn(acac)₃ can lower the peak temperature of the high-temperature oxidation phase, indicating a more efficient combustion process. mdpi.comrepec.org Specifically, at a heating rate of 10 °C/min, Mn(acac)₃ reduced the peak HTO temperature by approximately 2.24% compared to uncatalyzed heavy oil. mdpi.comrepec.orgresearchgate.net This catalytic activity helps in the breakdown of complex hydrocarbon molecules, contributing to more sustainable heavy oil recovery. mdpi.com While other manganese catalysts like manganese tallate (Mn-TO) have shown superior performance in some studies, Mn(acac)₃ remains a significant catalyst in this application. mdpi.comresearchgate.net

Table 1: Effect of Mn(acac)₃ on Heavy Oil High-Temperature Oxidation (HTO)

Catalyst Peak Temperature Reduction in HTO (at 10 °C/min heating rate)
Manganese (III) acetylacetonate (Mn(acac)₃) 2.24%
Manganese tallate (Mn-TO) 5.3%

This table is based on data from a comparative study of catalysts in heavy oil oxidation. mdpi.comrepec.orgresearchgate.net

Role as a Mediator in Organic Synthesis

Beyond direct catalysis, manganese(III) acetylacetonate also functions as a mediator in organic synthesis. mdpi.comnih.gov This role is particularly evident in oxidative free-radical reactions. Manganese(III) acetate (B1210297), a related compound, is widely used to initiate radical reactions by oxidizing substrates to generate free radicals. nih.govwikipedia.org These radicals can then participate in a variety of carbon-carbon bond-forming reactions, such as additions and cyclizations. nih.govwikipedia.org Mn(acac)₃ can participate in similar pathways, mediating complex transformations that are otherwise difficult to achieve. mdpi.com

Application as a Primary Drier in Polymeric Coatings

This compound has found a significant application as a primary drier in auto-oxidizable coating compositions, such as alkyd-based paints and varnishes. mdpi.comnih.govgoogle.com Primary driers are additives that catalyze the oxidative cross-linking of unsaturated fatty acid chains in alkyd resins, a process known as autoxidation, which leads to the formation of a durable, dry film. nih.gov

Mn(acac)₃ demonstrates strong drying activity in both solvent-borne and high-solid alkyd formulations. nih.gov Although it is a dark-brown solid with poor solubility in common paint solvents, this issue can be overcome by dissolving it in dimethyl sulfoxide (DMSO). nih.gov An interesting feature is that the intense color of the Mn(III) complex does not negatively impact the final color of transparent paint films, as it is reduced in situ to the much less colored manganese(II) state. nih.gov Its performance has been shown to be comparable to commercially available cobalt-based driers. nih.gov

Table 2: Performance of Mn(acac)₃ as a Drier in Alkyd Coatings

Property Observation
Drying Activity Strong performance in solvent-borne and high-solid alkyds. nih.gov
Solubility Insoluble in common organic solvents, but soluble in DMSO. nih.gov
Color Impact Intense initial color does not affect transparent films due to in-situ reduction to Mn(II). nih.gov
Application Acts as a primary drier, catalyzing the autoxidation process. mdpi.comnih.gov

Catalysis in Polymerization and Isomerization Processes

This compound is recognized for its role as an effective catalyst or co-catalyst in various polymerization and isomerization reactions. smolecule.comhep.com.cn Metal acetylacetonate complexes, in general, are widely utilized in such chemical transformations. hep.com.cnresearchgate.net The unique coordination environment of Mn(acac)₃ makes it a valuable component in synthesizing advanced materials and novel polymers. smolecule.com Its ability to control polymerization can lead to materials with specific, desirable physical and mechanical properties for use in plastics and adhesives. allgreenchems.com

Table 3: Mentioned Chemical Compounds

Compound Name Formula
This compound Mn(C₅H₇O₂)₃
Manganese(III) acetylacetonate Mn(acac)₃
Acetylacetonyl radical C₅H₇O₂·
Alcohols R-OH
Aldehydes R-CHO
Alkenes CₙH₂ₙ
Aromatic compounds -
Dimethyl sulfoxide (CH₃)₂SO
Diphenylsilane (C₆H₅)₂SiH₂
Ketones R₂C=O
Manganese tallate -
Methyl methacrylate C₅H₈O₂
Poly(vinyl acetate) (C₄H₆O₂)ₙ

Applications of Manganese Acetylacetonate in Materials Science and Engineering

Precursor for Manganese-Based Nanomaterials and Thin Films

Manganese acetylacetonate (B107027) is widely employed as a precursor for creating precisely controlled manganese-based nanomaterials and thin films. Its thermal decomposition and reactivity are harnessed in various synthesis techniques to produce materials with desired morphologies, crystal structures, and properties.

Manganese acetylacetonate is a key precursor in the synthesis of manganese oxide (MnO, Mn3O4) nanoparticles, which have applications in catalysis, biosensing, and energy storage. jove.comsigmaaldrich.com A prevalent method for this synthesis is the thermal decomposition of manganese(II) acetylacetonate. jove.comnih.gov This one-pot synthesis technique is valued for its ability to produce monodisperse nanocrystals with controlled size and shape. jove.comjove.com

The process typically involves heating manganese(II) acetylacetonate in the presence of a solvent and a stabilizing agent. jove.com For example, a common procedure uses dibenzyl ether as the solvent and oleylamine as both a reducing agent and a stabilizer, all under a nitrogen atmosphere. jove.com The temperature profile during the synthesis is a critical parameter that directly influences the resulting nanoparticle size and chemistry. nih.gov By adjusting the reaction temperature, the size of the manganese oxide nanoparticles can be controlled; for instance, smaller Mn3O4 nanoparticles (~6 nm) are obtained at 150 °C, while larger ones (~15 nm) are formed at 250 °C. nih.gov The ratio of organic solvent to the stabilizer can also be modified to further tune the nanoparticle properties. nih.gov The resulting nanoparticles are characterized by techniques such as transmission electron microscopy (TEM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to determine their morphology, size, and composition. nih.gov

PrecursorSynthesis MethodKey ReagentsTemperatureResulting NanoparticleControllable Parameters
Manganese(II) acetylacetonateThermal DecompositionOleylamine, Dibenzyl Ether150°C - 280°CMnO, Mn3O4Temperature, Reagent Ratio, Aging Time
Manganese(II) acetylacetonateSolvothermalOxygen-containing solvents200°CMnOSolvent Type, Reaction Time
Table 1: Synthesis of Manganese Oxide Nanoparticles using this compound.

In the pursuit of advanced energy storage solutions like microbatteries, this compound is utilized in the fabrication of lithium manganese oxide (Li-Mn-O) thin films. researchgate.netpurdue.edu These films are promising cathode materials due to the low cost and environmental friendliness of manganese. asianpubs.org

One effective technique for depositing these films is Metal Organic Chemical Vapor Deposition (MOCVD). In this process, a single solid source precursor, such as a specially prepared lithium this compound (Li-Mn[C5H7O2]3), is used. researchgate.net The precursor is pyrolyzed at a specific temperature, for example 420 °C, to deposit a thin film of Li-Mn-O onto a substrate like sodalime glass. researchgate.net The resulting films are then characterized to determine their structural, morphological, and electrical properties. Techniques like X-ray diffraction (XRD) are used to confirm the crystal structure, while Scanning Electron Microscopy (SEM) reveals the surface morphology. researchgate.net Electrical characterization provides data on properties like resistivity, and Ultraviolet-Visible Spectroscopy can be used to determine the optical band gap of the material. researchgate.net These binder-free thin-film cathodes are considered promising candidates for high-performance lithium-ion batteries. purdue.edu

PrecursorDeposition TechniqueSubstratePyrolysis TemperatureResulting FilmCharacterization Methods
Lithium this compound (Li-Mn[C5H7O2]3)MOCVDSodalime Glass420°CLi-Mn-ORBS, SEM, XRD, van der Pauw method, UV-Vis
Table 2: Deposition of Lithium Manganese Oxide Thin Films.

Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that allows for atomic-level control over film thickness and composition. Manganese(III) acetylacetonate is an effective precursor for the ALD of manganese oxide layers, often in combination with other materials to create functional nanolaminates. uva.esresearchgate.net

A notable application is the deposition of nanolaminates consisting of alternating layers of zirconium oxide (ZrO2) and manganese oxide (MnOx). researchgate.net In this process, manganese(III) acetylacetonate and ozone are used as the manganese and oxygen precursors, respectively. uva.esresearchgate.net The deposition is carried out at a specific temperature, for instance 300 °C. researchgate.net The resulting films are partly crystalline in their as-deposited state. researchgate.net The manganese oxide component typically consists of cubic Mn2O3 and tetragonal Mn3O4 phases, while the zirconium oxide contains cubic and tetragonal ZrO2 phases. uva.esresearchgate.net These nanolaminate films exhibit interesting functional properties, including nonlinear saturative magnetization with hysteresis and resistive switching characteristics, making them suitable for applications in magnetic and electronic devices. uva.esresearchgate.net

PrecursorCo-reactantDeposition TechniqueDeposition TemperatureResulting Film PhasesObserved Properties
Manganese(III) acetylacetonateOzoneAtomic Layer Deposition (ALD)300°CCubic Mn2O3, Tetragonal Mn3O4Saturative Magnetization, Resistive Switching
Table 3: ALD of Manganese Oxide Layers.

Functional Materials Development

The utility of this compound extends to the development of various functional materials, particularly those integral to energy storage systems and advanced carbon-based structures.

This compound is a valuable precursor for preparing mixed metal oxide electrodes used in energy storage devices like supercapacitors. sigmaaldrich.comresearchgate.net The choice of precursor significantly impacts the electrochemical properties and performance of the final electrode. sigmaaldrich.com

An example is the preparation of mixed ruthenium oxide (RuOx) and manganese oxide (MnOx) electrodes via thermal decomposition. sigmaaldrich.com Using manganese(II) acetylacetonate as the manganese source allows for the creation of electrode materials with optimized performance for energy storage. sigmaaldrich.com Similarly, nanospinel ferrite solid solutions, which are mixed metal oxides, have been investigated as promising electrode materials for supercapacitors and for catalyzing water splitting. researchgate.net These materials demonstrate the potential for high specific capacitance and efficient catalytic activity, which are crucial for high-performance energy storage and conversion systems. researchgate.netresearchgate.net

PrecursorElectrode MaterialPreparation MethodApplicationKey Finding
Manganese(II) acetylacetonateMixed RuOx/MnOxThermal DecompositionEnergy StoragePrecursor selection is critical for optimizing electrochemical properties. sigmaaldrich.com
(Implied) Metal PrecursorsNanospinel Ferrites (e.g., Ni-Co-Fe oxides)Not specifiedSupercapacitors, Water SplittingExhibits low overpotential for hydrogen and oxygen evolution reactions. researchgate.net
Table 4: this compound in Mixed Metal Oxide Electrodes.

In the synthesis of carbon nanostructures, such as carbon nanotubes (CNTs), this compound plays a role as a source material for the catalyst. mdpi.com The Catalytic Chemical Vapor Deposition (CCVD) method is one of the most economically attractive and flexible techniques for growing CNTs. nih.gov

In this process, a carbon-containing gas is decomposed at high temperatures in the presence of a catalyst, which is typically composed of transition metal nanoparticles. researchgate.netyoutube.com this compound can be used as a precursor to synthesize these catalytic nanoparticles. For instance, Fe1−xMnxO nanoparticles, synthesized from the corresponding acetylacetonate complexes, have been used as catalysts for CNT growth in Plasma-Enhanced Chemical Vapor Deposition (PECVD). mdpi.com The composition and size of these catalytic nanoparticles are critical factors that influence the morphology, structure, and properties of the resulting carbon nanotubes. mdpi.comresearchgate.net

Catalyst PrecursorCatalyst FormedSynthesis MethodCarbon SourceResulting Nanostructure
Iron and Manganese Acetylacetonates (B15086760)Fe1−xMnxO NanoparticlesPlasma-Enhanced CVD (PECVD)Not specifiedCarbon Nanotubes (CNTs)
General OrganometallicsMetal NanoparticlesCatalytic CVD (CCVD)Acetylene, Methane, etc.Carbon Nanotubes (CNTs)
Table 5: Role of this compound in Carbon Nanostructure Synthesis.

Applications of this compound in Membrane Science and Technology

This compound has emerged as a significant compound in the advancement of membrane science, primarily utilized as an additive or modifier to enhance the performance of polymeric membranes. Its incorporation into membrane structures can lead to improved physical, chemical, and functional properties, making the resulting membranes more suitable for various separation processes.

Modification of Membrane Permselectivity

The targeted modification of membrane permselectivity—the ability of a membrane to allow the passage of certain molecules or ions while blocking others—is critical for efficient separation processes. Manganese(II) acetylacetonate has been investigated as a modifying agent to enhance this property. Research has demonstrated that treating zeolitic imidazolate framework-8 (ZIF-8) membranes with manganese(II) acetylacetonate vapor can significantly improve their permselectivity. sigmaaldrich.com This type of modification is crucial for advancing gas separation processes, offering potential improvements in industrial applications where precise molecular sieving is required. sigmaaldrich.com The treatment process alters the membrane's surface properties and pore characteristics, leading to a more selective barrier for gas molecules. sigmaaldrich.com

Mixed Matrix Membrane Fabrication for Enhanced Performance

Mixed matrix membranes (MMMs) are composite materials where inorganic fillers are dispersed within a polymer matrix to achieve superior performance compared to purely polymeric membranes. Manganese(III) acetylacetonate is used as a novel nanomaterial in the fabrication of MMMs to improve their properties and performance. msrjournal.com

Studies involving the blending of polyvinylchloride (PVC) with a nanosolution of manganese(III) acetylacetonate have shown marked improvements in membrane characteristics. msrjournal.commsrjournal.com The addition of the manganese complex enhances the hydrophilicity of the membrane surface, a crucial factor for mitigating fouling in water treatment applications. msrjournal.commsrjournal.comresearchgate.net For instance, a blank PVC membrane with a contact angle of 127.1° saw a significant reduction to as low as 40.1° upon the inclusion of a this compound nanosolution. msrjournal.commsrjournal.com This increased hydrophilicity contributes to better antifouling properties, with flux recovery ratios reaching as high as 99.47%. msrjournal.commsrjournal.com

The incorporation of this compound also positively impacts the mechanical strength and permeate flux of the membranes. In one study, a PVC membrane (U4) prepared with 1 wt% of a Mn(acac)₃ nanosolution exhibited the highest mechanical properties among the tested formulations. msrjournal.commsrjournal.com Furthermore, the permeate flux for separating humic acid solutions was substantially higher in the modified membranes compared to the blank PVC membrane. msrjournal.commsrjournal.com Similar enhancements have been observed in polyethersulfone (PES)-based MMMs, where the addition of Mn(acac)₃ nanoparticles improved hydrophilicity, permeate flux, and salt rejection in reverse osmosis applications. researchgate.netresearchgate.netsemanticscholar.org The nanoparticles tend to migrate to the membrane surface during the phase inversion process, creating a dense, selective top layer. researchgate.netresearchgate.net

Table 1: Effect of this compound (Mn(acac)₃) on PVC Membrane Properties

Membrane IDCompositionContact Angle (°)Permeate Flux (L/m²·h) at 1 g/L Humic AcidFlux Recovery Ratio (%)
U1 (Blank) 16 wt% PVC127.1° ± 0.5°26Not specified
U4 14 wt% PVC + 1 wt% Mn(acac)₃ NS48.5° ± 0.1°7399.47%
U7 14 wt% PVC + 1.2 wt% Mn(acac)₃ NS40.1° ± 0.1°Not specifiedNot specified

Data sourced from a study on PVC/Mn(acac)₃ mixed matrix membranes. msrjournal.com

Application in Nanocomposites for Specific Functions

This compound serves as a valuable precursor in the synthesis of advanced nanocomposite materials. Its thermal decomposition characteristics allow for the formation of manganese oxide nanoparticles, which can be integrated with other metal oxides to create functional materials for specific applications, such as chemical sensing.

SnO₂/MnOx Nanocomposites for Gas Sensing

In the field of gas sensing, nanocomposites of tin dioxide (SnO₂) and manganese oxide (MnOx) have been developed to detect toxic gases like carbon monoxide (CO) and nitrogen oxides (NO). nih.govnih.gov Manganese(III) acetylacetonate is used as a manganese-containing precursor to create these nanocomposites through methods such as impregnation and annealing. nih.gov In this process, pre-synthesized nanocrystalline SnO₂ is impregnated with a solution of Mn(acac)₃, followed by thermal treatment to decompose the precursor and form manganese oxide species distributed on the surface and within the bulk of the SnO₂ structure. nih.gov

Research has shown that the distribution of manganese within the SnO₂ matrix is highly dependent on the total manganese concentration and significantly influences the sensor's performance. nih.govnih.gov The segregation of MnO₂ on the surface of the SnO₂ crystallites has a strong effect on the sensor signal, particularly for the detection of CO and NO. nih.govnih.gov In contrast, manganese ions that intrude into the SnO₂ crystal lattice have been shown to have a less significant effect on the material's sensor properties. nih.govnih.gov This highlights the critical role of surface modification in enhancing the gas-sensing capabilities of these nanocomposites. The use of this compound as a precursor allows for a controlled method to introduce manganese oxide, thereby tailoring the nanocomposite's microstructure and optimizing its sensitivity and selectivity towards specific gases. nih.gov

Table 2: Synthesis and Composition of SnO₂/MnOx Nanocomposites

Sample NamePreassigned Mn:Sn Ratio (mol. %)Precursor for MnOₓSynthesis Method
SnO₂_Mn1 1%Manganese(III) acetylacetonateImpregnation and Annealing
SnO₂_Mn10 10%Manganese(III) acetylacetonateImpregnation and Annealing

Data derived from research on the effect of manganese distribution on the sensor properties of SnO₂/MnOx nanocomposites. nih.gov

Environmental Behavior and Fate Research of Manganese Acetylacetonate

Adsorption Mechanisms and Environmental Interactions

Upon release into the environment, manganese acetylacetonate (B107027) is likely to encounter aqueous conditions that promote the dissociation of the manganese ion and the acetylacetonate ligands. The subsequent interactions are governed by the properties of the surrounding soil and water.

The adsorption of manganese in soils is a complex process influenced by several environmental factors. The primary mechanisms involved are cation exchange and the formation of surface complexes with various soil components. researchgate.netmdpi.com Soil pH is a critical factor; an increase in pH generally leads to a significant increase in manganese adsorption. encyclopedia.pubnih.gov This is because at higher pH values, the surfaces of soil minerals and organic matter become more negatively charged, enhancing their capacity to bind the positively charged manganese cations.

Soil organic matter, clay minerals, and metal oxides are the most active soil constituents in adsorbing heavy metals. nih.govnih.gov Manganese ions (primarily Mn(II), the most stable form in solution) can be adsorbed to these surfaces through different types of complexes. icm.edu.pl

Outer-Sphere Complexes: At lower pH values (less than ~pH 5), Mn²⁺ is thought to be bound to soil organic matter primarily as an outer-sphere complex, where the ion is held by electrostatic attraction and is separated from the surface by one or more water molecules. icm.edu.pl

Inner-Sphere Complexes: At pH values greater than approximately 6, the bonding with soil organic matter tends to be as an inner-sphere complex, where the manganese ion binds directly to the functional groups (like carboxyl and phenol (B47542) groups) on the organic matter surface without an intervening water molecule. icm.edu.pl Similarly, manganese forms inner-sphere complexes with the surfaces of metal oxides. icm.edu.pl

The acetylacetonate ligand, once dissociated, exists as an anion. As an organic compound, it is subject to microbial degradation. Bacteria such as Acinetobacter johnsonii can utilize acetylacetone (B45752) as a sole carbon source, breaking it down into acetate (B1210297) and methylglyoxal. wikipedia.orgnih.gov It is also susceptible to photochemical degradation in the presence of light. nih.govnih.gov The mobility and adsorption of the acetylacetonate anion itself will be influenced by its solubility and potential interactions with soil organic matter, though it is more likely to be degraded.

Table 1: Key Factors Influencing Manganese Adsorption in Soil
FactorInfluence on AdsorptionGoverning MechanismSource
Soil pHAdsorption increases significantly as pH increases.Increases negative surface charge on soil colloids, promoting cation attraction. Favors formation of less soluble Mn oxides. encyclopedia.pubnih.gov
Organic MatterHigh organic matter content generally increases adsorption.Provides cation exchange sites and functional groups (carboxyl, phenolic) for complexation (both inner- and outer-sphere). nih.govicm.edu.pl
Clay MineralsHigher clay content increases adsorption capacity.Provide a large surface area and permanent negative charge for cation exchange. nih.govresearchgate.net
Metal Oxides (Fe, Al, Mn)Act as important adsorption sites for manganese ions.Surface hydroxyl groups participate in surface complexation reactions. Mn oxides can autocatalytically adsorb Mn(II). encyclopedia.pubicm.edu.pl
Redox Potential (Eh)Oxidizing conditions promote adsorption/precipitation; reducing conditions favor dissolution.Controls the oxidation state of manganese. Oxidizing conditions favor less soluble Mn(IV) oxides, while reducing conditions favor soluble Mn(II). encyclopedia.pub

Mobility and Speciation in Soil and Aquatic Systems

The mobility of manganese in the environment is inextricably linked to its chemical form, or speciation. The environmental chemistry of manganese is largely controlled by pH and redox potential (Eh). who.int When manganese acetylacetonate enters an aquatic or soil system and dissociates, the resulting manganese ions are integrated into the natural manganese cycle.

In most natural waters and soil solutions, manganese can exist in several oxidation states, but Mn(II) and Mn(IV) are the most prevalent. who.intresearchgate.net

Manganese (II): Under acidic (low pH) and reducing (low Eh) conditions, the dominant form is the soluble Mn²⁺ ion. encyclopedia.pubwho.int This is the most mobile form of manganese, readily transported with water through soil profiles and in aquatic systems. encyclopedia.pub

Manganese (IV): Under oxidizing (high Eh) and neutral to alkaline (higher pH) conditions, Mn(II) is oxidized to the less soluble Mn(IV) state, which typically precipitates as manganese dioxide (MnO₂). icm.edu.plwho.int This process significantly reduces the mobility of manganese, effectively removing it from the dissolved phase and immobilizing it in soils and sediments.

Manganese (III): Mn(III) species can exist as intermediates in the oxidation of Mn(II) to Mn(IV) and can be found in certain complexes or as solid oxyhydroxides. encyclopedia.pubcnrs.fr However, in aqueous solutions, Mn(III) ions tend to be unstable and can disproportionate into Mn(II) and Mn(IV). icm.edu.pl

Therefore, the mobility of manganese originating from this compound is low in well-aerated, alkaline soils and sediments where oxidation to Mn(IV) is favored. Conversely, in acidic, water-logged, or anaerobic environments, manganese will persist as the mobile Mn(II) ion, increasing the potential for it to leach into groundwater or be transported in surface waters. encyclopedia.pub

The acetylacetonate ligand, being water-soluble, is expected to be mobile in soil and aquatic systems. However, its persistence is limited by biological and chemical degradation processes. Studies have shown that acetylacetone can be degraded by microorganisms. wikipedia.orgnih.gov Furthermore, it is susceptible to atmospheric and aquatic photochemistry, where it is broken down by reactions with hydroxyl radicals and ozone. nih.govacs.org

Table 2: Predominant Manganese Species in Environmental Systems
Manganese SpeciesOxidation StateFavorable Environmental ConditionsMobilitySource
Mn²⁺ (aq)+2Lower pH (< 5.5-6.0), low redox potential (reducing/anoxic)High (Soluble) encyclopedia.pubwho.int
Mn(OH)₂+2Alkaline, reducing conditionsLow (Solid) encyclopedia.pub
MnCO₃ (Rhodochrosite)+2Presence of carbonate, reducing conditionsLow (Solid) who.int
MnOOH (Manganite)+3Intermediate redox conditionsLow (Solid) encyclopedia.pubcnrs.fr
MnO₂ (e.g., Pyrolusite, Birnessite)+4Higher pH (> 5.5), high redox potential (oxidizing/oxic)Low (Solid) encyclopedia.pubwho.int

Exploratory Biological Applications Research of Manganese Acetylacetonate

Antimicrobial Activity Studies

Manganese (II) acetylacetonate (B107027) has been investigated for its potential to inhibit the growth of pathogenic microorganisms. Research indicates that the complexation of the manganese ion with acetylacetone (B45752) enhances its antimicrobial properties compared to the ligand alone. researchgate.net

A key study evaluated the antimicrobial efficacy of Manganese (II) acetylacetonate against a panel of bacteria and fungi using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). researchgate.netresearchgate.net The results demonstrated that Manganese (II) acetylacetonate possesses both antibacterial and antifungal properties. researchgate.netresearchgate.net It was found to be a more potent bactericide compared to its cobalt(II) counterpart, while both showed notable antifungal activity. researchgate.netresearchgate.net

The compound exhibited significant activity against all tested pathogens, with a uniform Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL. researchgate.netresearchgate.net The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) were both recorded at 2.5 µg/mL, indicating its effectiveness in not only inhibiting growth but also in killing the microorganisms. researchgate.netresearchgate.net However, it is noteworthy that the potency of the prepared Manganese (II) acetylacetonate was less than that of the standard control drugs, Ciprofloxacin for bacteria and Fulcin for fungi. researchgate.net

Table 1: Antimicrobial Activity of Manganese (II) Acetylacetonate

Parameter Concentration (µg/mL)
Minimum Inhibitory Concentration (MIC) 1.25 researchgate.netresearchgate.net

This table summarizes the concentrations at which Manganese (II) acetylacetonate inhibits and kills selected microbial pathogens.

Investigation of Antioxidant and Anti-inflammatory Effects (In Vitro/Mechanistic Studies)

The investigation into the antioxidant and anti-inflammatory properties of manganese acetylacetonate itself is an emerging field, with current research often focusing on more complex manganese-based compounds. While manganese is a known cofactor for antioxidant enzymes like superoxide (B77818) dismutase, studies specifically detailing the intrinsic antioxidant or anti-inflammatory mechanisms of this compound are not as extensively documented as its antimicrobial activities.

Research on related compounds, such as manganese complexes with non-steroidal anti-inflammatory drugs (NSAIDs) or other ligands, has shown promising antioxidant and anti-inflammatory potential. nih.govmdpi.comnih.gov For instance, studies on manganese(II) complexes with various NSAIDs have demonstrated their ability to scavenge free radicals, which is a key aspect of antioxidant activity. nih.govmdpi.com Similarly, a manganese complex with mefenamic acid exhibited significant antioxidant properties and in vivo anti-inflammatory effects superior to the drug alone. nih.gov These findings suggest that the manganese ion plays a crucial role in the observed biological effects.

However, direct in vitro or mechanistic studies solely on this compound's capacity to mitigate oxidative stress or inflammation are less common in the available scientific literature. Patent literature mentions that systems containing manganese(III) acetylacetonate may exhibit reduced skinning during storage, potentially due to antioxidant properties, but this is in the context of industrial applications like paint drying and not biological systems. mdpi.comnih.gov Further dedicated research is required to isolate and characterize the specific antioxidant and anti-inflammatory capabilities of this compound in a biological context and to understand the mechanisms that would underpin such activities.

Q & A

Q. Table 1: Synthesis Parameters for MnOx Nanoparticles

PrecursorSolventTemperature (°C)Ramp Rate (°C/min)Aging Time (min)Particle Size (nm)
Mn(acac)₂Oleic acid2805608–12
Mn(acac)₂ + Fe(acac)₃Octadecene32039015–20 (core/shell)

Key variables : Adjusting the temperature ramp and aging time can reduce polydispersity .

Basic: How are magnetic properties of this compound-based coordination complexes characterized?

Answer:
Magnetic properties are analyzed using:

  • SQUID magnetometry : Measures magnetization vs. applied field (e.g., low-spin Mn(II) in trinuclear complexes shows antiferromagnetic coupling at <50 K) .
  • Electron paramagnetic resonance (EPR) : Identifies oxidation states (e.g., Mn(III) acetylacetonate exhibits a high-spin d⁴ configuration with Jahn-Teller distortion) .
  • X-ray absorption spectroscopy (XAS) : Probes local coordination geometry and oxidation states .

Methodological tip : For air-sensitive complexes, use glovebox-based sample preparation to avoid oxidation artifacts .

Advanced: How can researchers optimize the magnetic anisotropy of this compound-derived nanoparticles?

Answer:
Strategies include:

  • Ligand engineering : Replace acetylacetonate with bulkier ligands (e.g., cyclopentadienyl) to alter spin-orbit coupling .
  • Doping : Introduce gadolinium or neodymium ions to enhance spin crossover behavior in heterometallic complexes .
  • Core/shell design : Use Mn(acac)₂ to grow Mn₃O₄ shells on Fe₃O₄ cores, tuning interfacial exchange interactions .

Data contradiction resolution : Conflicting reports on magnetic moments often arise from incomplete ligand removal during synthesis. Perform thermogravimetric analysis (TGA) to confirm purity .

Advanced: What experimental approaches resolve inconsistencies in catalytic activity data for this compound-derived catalysts?

Answer:
Address discrepancies via:

  • Surface passivation : Remove residual organic ligands (e.g., oleylamine) via ozone treatment to expose active sites .
  • In situ spectroscopy : Monitor reaction intermediates using FTIR or Raman to identify deactivation pathways .
  • Control experiments : Compare catalytic performance under identical conditions (e.g., O₂ pressure, solvent polarity) .

Case study : Mn(acac)₃ in dye-sensitized solar cells showed variable efficiency due to solvent-dependent redox potentials. Standardizing electrolyte composition (e.g., acetonitrile vs. ionic liquids) improved reproducibility .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Classified as Acute Tox. 4 (oral, dermal, inhalation) and Skin/Irrit. 2 .
  • Handling : Use fume hoods, nitrile gloves, and sealed containers to prevent dust exposure .
  • Waste disposal : Neutralize with aqueous NaOH (pH >10) to precipitate manganese hydroxides before disposal .

Advanced: How can green chemistry principles be applied to synthesize this compound complexes?

Answer:

  • Solvent-free routes : Mechanochemical synthesis using ball milling reduces waste .
  • Biodegradable ligands : Replace acetylacetonate with citric acid or ascorbate derivatives .
  • Catalyst recycling : Recover Mn(acac)₃ from reaction mixtures via solvent extraction (e.g., using ionic liquids) .

Q. Table 2: Eco-Friendly Synthesis Metrics

MethodAtom Economy (%)Solvent UsedYield (%)
Mechanochemical92None85
Aqueous-phase88Water78

Advanced: What role does this compound play in biomedical applications?

Answer:

  • Drug delivery : Mn(acac)₃ is used to synthesize MnFe₂O₄ nanoparticles for targeted doxorubicin delivery. Conjugation with folic acid improves cancer cell uptake .
  • MRI contrast agents : Mn-Zn ferrites synthesized from Mn(acac)₂ exhibit tunable relaxivity (r₂ = 120–180 mM⁻¹s⁻¹) based on doping ratios .

Optimization tip : Adjust Mn:Zn stoichiometry (e.g., Mn₀.₆Zn₀.₄Fe₂O₄) to balance magnetic strength and biocompatibility .

Basic: How is this compound utilized in analytical chemistry?

Answer:

  • Atomic absorption spectroscopy (AAS) : Mn(acac)₂ serves as a chelating agent to pre-concentrate trace metals in oil samples .
  • Sample preparation : Emulsify oil with Triton X-100 and Mn(acac)₂ to homogenize matrices for ICP-MS analysis .

Q. Protocol :

Mix 0.1 g oil with 2% Triton X-100 and 5 mM Mn(acac)₂.

Sonicate for 15 min to form stable emulsions.

Analyze Mn content via AAS (detection limit: 0.1 ppb) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Manganese acetylacetonate
Reactant of Route 2
Reactant of Route 2
Manganese acetylacetonate

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